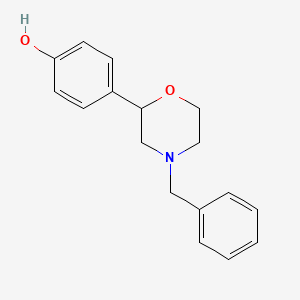

4-(4-Benzyl-morpholin-2-yl)-phenol

Descripción

4-(4-Benzyl-morpholin-2-yl)-phenol is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a phenolic hydroxyl group at the 2-position. The phenolic hydroxyl group enables hydrogen bonding, which may affect crystallinity and solubility in polar solvents.

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

4-(4-benzylmorpholin-2-yl)phenol |

InChI |

InChI=1S/C17H19NO2/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |

Clave InChI |

LRUCQBKKWMIXSH-UHFFFAOYSA-N |

SMILES canónico |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Contains an imidazole core substituted with two phenyl groups and a phenol moiety.

- Synthesis: Synthesized via a one-pot multicomponent reaction using CoFe2O4 nanocatalysts, yielding >96% purity .

- Optical Properties: Band Gap: 2.54 eV (direct transition, Tauc plot) . Nonlinear Optical (NLO) Properties:

- Nonlinear absorption coefficient (β): 4.044 × 10<sup>−1</sup> cm/W .

- Third-order susceptibility (χ<sup>(3)</sup>): 2.2627 × 10<sup>−6</sup> esu .

- Negative nonlinear refractive index (n2 = −2.89 × 10<sup>−6</sup> cm<sup>2</sup>/W), indicating self-focusing behavior .

- Applications : Proposed for optical limiting devices due to strong NLO responses .

4-(1H-Benzimidazol-2-yl)phenol

- Structure: Benzimidazole core with a phenol substituent.

- Properties: Higher rigidity compared to morpholine derivatives due to aromatic benzimidazole. Limited NLO data available, but benzimidazoles are known for thermal stability and optoelectronic applications .

4-Phenylphenol (4-PP)

- Structure : Biphenyl system with a hydroxyl group.

- Lower NLO activity due to reduced π-conjugation .

Key Comparative Parameters

Electronic and Optical Properties

- Morpholine vs. However, imidazole derivatives exhibit stronger NLO responses due to extended π-conjugation and intramolecular charge transfer (ICT) . Imidazole-based phenols show dual photon absorption (TPA) with β = 4.044 × 10<sup>−1</sup> cm/W, attributed to ICT between phenyl and imidazole groups . Morpholine derivatives may exhibit weaker TPA due to reduced aromaticity.

- Phenol Group Impact: Enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-phenolic analogs . Facilitates hydrogen bonding, influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.